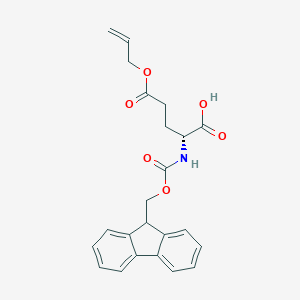

Fmoc-d-glu(oall)-oh

Beschreibung

Significance of Orthogonally Protected D-Amino Acid Derivatives in Chemical Biology

The incorporation of D-amino acids into peptides is a powerful strategy in chemical biology to enhance their therapeutic potential. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids can significantly increase the peptide's metabolic stability and in vivo half-life.

Orthogonal protection is a key concept in peptide chemistry, referring to the use of multiple classes of protecting groups in a single molecule that can be removed under different chemical conditions. wikipedia.orgiris-biotech.de This allows for the selective unmasking of a specific functional group without affecting others. wikipedia.org Orthogonally protected D-amino acid derivatives, such as Fmoc-D-Glu(OAll)-OH, are crucial for several advanced applications:

On-Resin Cyclization: The side chain of a D-amino acid can be selectively deprotected while the peptide remains attached to the solid support, allowing for the formation of a cyclic peptide structure. nih.govresearchgate.net This is often used to constrain the peptide's conformation, which can lead to increased receptor affinity and selectivity.

Branched Peptides: These derivatives enable the synthesis of peptides with branched structures, where a second peptide chain is grown from the side chain of an amino acid. This is useful for creating synthetic vaccines and other multi-functional molecules.

Peptide Conjugation: They facilitate the site-specific attachment of molecules like lipids, sugars, or fluorescent labels to the peptide side chain, which can enhance bioavailability, targeting, or detection. peptide.com

The use of D-amino acids, in combination with orthogonal protection schemes, provides chemists with precise control over the final peptide structure, enabling the synthesis of complex and functionally optimized molecules for research and therapeutic purposes. researchgate.net

Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. researchgate.netnih.gov Developed as an alternative to the older Boc/Bzl strategy, the Fmoc/tBu approach offers milder reaction conditions and greater versatility. wikipedia.orgmasterorganicchemistry.com The fundamental principle of SPPS involves assembling a peptide chain sequentially while the C-terminal end is covalently attached to an insoluble polymer resin. oup.comcreative-peptides.com

The Fmoc SPPS cycle consists of a series of repeated steps:

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comuci.edu The fluorenyl moiety released has a strong UV absorbance, which can be used to monitor the reaction's progress. nih.gov

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc group. oup.com

Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent (e.g., HCTU, TBTU) and added to the resin. oup.comuci.edu This forms a new peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. An excess of the amino acid is used to drive the reaction to completion. oup.com

Washing: The resin is washed again to remove unreacted reagents and byproducts. oup.com

This cycle is repeated until the desired peptide sequence is assembled. Side-chain functional groups are protected with groups, such as tert-butyl (tBu), that are stable to the basic conditions of Fmoc removal but are cleaved by acid. iris-biotech.depeptide.com Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

Rationale for the Selection of Allyl Ester Protection on the γ-Carboxyl of D-Glutamic Acid

The selection of an allyl ester (OAll) to protect the γ-carboxyl group of D-glutamic acid in this compound is based on its unique chemical stability, which makes it orthogonal to the standard Fmoc/tBu SPPS chemistry. google.commerckmillipore.com

Key Advantages of Allyl Protection:

Stability: The allyl ester is completely stable to the basic conditions (piperidine) used for α-amino Fmoc group removal and the strong acidic conditions (TFA) used for final cleavage and removal of tBu-based side-chain protecting groups. peptide.comgoogle.commerckmillipore.com

Mild and Selective Removal: The allyl group can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). peptide.comresearchgate.netnih.gov

Orthogonality: This unique cleavage condition ensures that the allyl group can be removed at any point during the synthesis without disturbing the Fmoc group on the N-terminus, tBu-based groups on other side chains, or the linkage of the peptide to the resin. google.com

This orthogonality is the primary reason for its use. It allows for the selective exposure of the γ-carboxyl group of the D-glutamic acid residue while the peptide is still fully protected and attached to the solid support. peptide.com This exposed carboxylic acid can then be used for on-resin modifications, most notably for the formation of a lactam bridge in head-to-tail or side-chain-to-side-chain cyclization. researchgate.netnih.gov

| Protecting Group | Typical Cleavage Reagent | Stability |

| Fmoc (α-amino) | 20% Piperidine in DMF | Acid-labile protecting groups, Allyl groups |

| tBu (side-chain) | 95% Trifluoroacetic Acid (TFA) | Piperidine, Palladium(0) catalyst |

| OAll (side-chain) | Pd(PPh₃)₄ / Scavenger | Piperidine, Trifluoroacetic Acid (TFA) |

Historical Context and Evolution of Protecting Group Strategies in Peptide Chemistry

The field of peptide synthesis has been defined by the development of effective protecting group strategies. wikipedia.org Early peptide synthesis was conducted entirely in solution, a laborious process that required purification of the intermediate peptide after each coupling step. wikipedia.org A major breakthrough was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in 1932, which could be removed by catalytic hydrogenation.

The modern era of peptide synthesis began with Robert Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. masterorganicchemistry.com Merrifield's initial strategy, known as the Boc/Bzl strategy , utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based (Bzl) groups for "permanent" side-chain protection. wikipedia.org The Boc group was removed with a moderate acid like TFA, while the Bzl groups and the peptide-resin linkage were cleaved simultaneously at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (HF). wikipedia.org

In the 1970s, the Fmoc/tBu strategy was developed and has since become the more widely used method. nih.govmasterorganicchemistry.com The Fmoc group, introduced by Carpino and Han, offered the significant advantage of being removable under mild basic conditions, avoiding the repeated acid treatments required in the Boc strategy. nih.gov This approach uses acid-labile tert-butyl (tBu) based protecting groups for the side chains, which are stable to the base used for Fmoc removal. iris-biotech.de The orthogonality of the Fmoc (base-labile) and tBu (acid-labile) groups was a major advancement, allowing for the synthesis of more complex and sensitive peptides, such as those with post-translational modifications like phosphorylation or glycosylation, which are often unstable to the harsh HF cleavage of the Boc/Bzl method. nih.gov

The development of further orthogonal protecting groups, such as the allyl group, represents a continuation of this trend, providing chemists with an expanded toolkit for creating highly complex and custom-designed peptide molecules. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Glu Oall Oh and Its Integration into Peptide Constructs

Established Synthetic Routes for Fmoc-D-Glu(OAll)-OH Preparation

The synthesis of this compound involves the strategic introduction of protecting groups onto the D-glutamic acid backbone. This process typically entails selective esterification of the γ-carboxyl group and protection of the α-amino group.

Esterification Reactions for Selective γ-Allyl Ester Formation

The γ-allyl ester serves as a selectively cleavable protecting group for the glutamic acid side chain. Allyl esters are favored for their stability under the acidic conditions used for Fmoc group removal (e.g., piperidine) and under the acidic cleavage conditions typically employed to release peptides from resins (e.g., trifluoroacetic acid, TFA) peptide.comcymitquimica.compeptide.com. However, they can be readily removed under mild conditions using palladium(0) catalysts, often in the presence of a palladium scavenger like 1,3-dimethylbarbituric acid or phenylsilane (B129415) peptide.compeptide.comnih.govrsc.orgsigmaaldrich.com. This orthogonality makes the allyl ester an excellent choice for strategies requiring selective side-chain modification or cyclization while the peptide is still attached to the solid support or in solution peptide.comcymitquimica.compeptide.comsigmaaldrich.com. The synthesis typically involves esterifying the γ-carboxyl group of D-glutamic acid with allyl alcohol, often through coupling reactions, to yield the γ-allyl ester derivative cymitquimica.comsmolecule.com.

Introduction of the Nα-Fmoc Protecting Group

The Nα-Fmoc protecting group is a cornerstone of modern SPPS due to its base-lability, allowing for facile deprotection under mild conditions (typically 20% piperidine (B6355638) in DMF) without damaging the growing peptide chain or acid-labile side-chain protecting groups bocsci.comiris-biotech.detotal-synthesis.comnih.gov. The Fmoc group is generally introduced onto the α-amino group of amino acids using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) bocsci.comtotal-synthesis.commedchemexpress.comrsc.org. Fmoc-OSu is often preferred due to its greater stability and reduced propensity for side reactions compared to Fmoc-Cl bocsci.comtotal-synthesis.commedchemexpress.com. The reaction is typically performed under mild basic conditions, such as using sodium bicarbonate or triethylamine, in aqueous or mixed solvent systems bocsci.comtotal-synthesis.comrsc.orgnih.gov. The synthesis of this compound therefore involves the N-terminal protection of D-glutamic acid with the Fmoc group, either before or after the γ-allyl ester formation, ensuring the integrity of both protecting groups cymitquimica.comsmolecule.comchemimpex.com.

Principles of this compound Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely employed in Fmoc-SPPS, where it is sequentially coupled to a growing peptide chain immobilized on a solid support. The efficiency of this process relies on careful selection of coupling reagents, optimization of reaction conditions, and compatibility with the chosen resin.

Coupling Reagent Selection and Optimization for Efficient Condensation

The formation of a peptide bond involves the activation of the carboxyl group of the incoming amino acid and its subsequent reaction with the free amino group of the peptide chain on the resin. A variety of coupling reagents are available for Fmoc-SPPS, each with its own advantages and optimal conditions. Common and effective reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or OxymaPure rsc.orgrsc.orgrsc.orgrsc.orgacs.orgunifi.it.

Optimization of coupling for this compound typically involves using a slight excess of the activated amino acid and coupling reagents to drive the reaction to completion and minimize side reactions such as racemization rsc.orgacs.orgunifi.it. Typical conditions might involve 4 equivalents of this compound, 3.8-4 equivalents of the coupling agent (e.g., HATU or DIC/Oxyma), and 8-10 equivalents of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) in DMF for 30-60 minutes rsc.orgrsc.orgacs.orgnih.govrsc.org. For challenging sequences or sterically hindered amino acids, longer coupling times or alternative reagent systems might be employed rsc.orgacs.org.

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent System | Typical Equivalents (per resin loading) | Activation Time | Common Solvents | Notes |

| HATU/DIPEA | 4 eq. AA, 3.8 eq. HATU, 8 eq. DIPEA | 5-30 min | DMF | Highly efficient, good for difficult couplings. |

| HBTU/DIPEA | 4 eq. AA, 4 eq. HBTU, 8 eq. DIPEA | 20-40 min | DMF | Widely used, efficient. |

| DIC/OxymaPure | 4 eq. AA, 4 eq. DIC, 4 eq. Oxyma | 30-45 min | DMF | Milder coupling, good for preventing racemization. |

| PyBOP/HOBt/NMM | 5 eq. AA, 5 eq. PyBOP, 5 eq. HOBt, 6 eq. NMM | 3-5 hours | DMF | Effective for longer couplings and cyclizations. |

Resin Compatibility and Loading Strategies for this compound

The choice of resin is critical in SPPS, influencing cleavage conditions and the nature of the C-terminus of the synthesized peptide. This compound can be effectively coupled to various common resins, including Wang resin and Rink Amide resin.

Wang Resin: This resin, functionalized with a 4-alkoxybenzyl alcohol linker, is typically used for the synthesis of peptides with a free C-terminal carboxylic acid. It is stable to piperidine but cleaved under acidic conditions (e.g., TFA) cem.comcem.compeptide.com.

Rink Amide Resin: This resin contains a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-norleucyl-MBHA linker, which yields a C-terminal amide upon cleavage. It is widely used for synthesizing peptide amides rsc.orgsigmaaldrich.comrsc.orgcsic.es.

This compound can be purchased pre-loaded onto these resins, simplifying the initial steps of SPPS cem.compeptide.comsigmaaldrich.comiris-biotech.deamazonaws.comcd-bioparticles.com. The loading capacity, which refers to the amount of amino acid derivative attached per gram of resin, varies by resin type and manufacturer, typically ranging from 0.15 to 1.00 mmol/g cem.compeptide.comsigmaaldrich.comiris-biotech.deamazonaws.comcd-bioparticles.comcsic.es. Resins with lower loading capacities are often preferred for the synthesis of long or difficult peptide sequences, as they can reduce aggregation and improve coupling efficiency cem.comcem.comcd-bioparticles.com.

Table 2: Common Resins for Fmoc-SPPS and Loading Strategies

| Resin Type | Linker Type | Typical C-terminus | Typical Loading (mmol/g) | Notes |

| Wang Resin | Benzyl alcohol | Carboxylic Acid | 0.3 – 1.0 | Acid-labile cleavage. Suitable for peptide acids. |

| Rink Amide Resin | Amide linker | Amide | 0.15 – 0.74 | Acid-labile cleavage. Suitable for peptide amides. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl chloride | Carboxylic Acid | 1.0 – 1.5 | Mild acid cleavage, useful for protected peptide fragments. |

Solution-Phase Synthetic Approaches Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase approaches also utilize this compound. In solution-phase synthesis, the compound’s solubility in polar solvents is advantageous for reaction and purification steps cymitquimica.com. The Fmoc group provides protection during peptide bond formation, and its removal is achieved using basic conditions. The γ-allyl ester can be selectively cleaved in solution using palladium-catalyzed methods, similar to its use in SPPS, allowing for further functionalization or modification of the glutamic acid side chain peptide.comcymitquimica.compeptide.comsmolecule.com. This approach can be beneficial for the synthesis of specific peptide fragments or for large-scale production where SPPS might be less economical or feasible.

Compound List

this compound (N-Fmoc-D-glutamic acid γ-allyl ester)

D-Glutamic Acid

Allyl Alcohol

Fmoc-Cl (9-Fluorenylmethyl chloroformate)

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Piperidine

DMF (N,N-Dimethylformamide)

TFA (Trifluoroacetic Acid)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-Methylmorpholine)

Wang Resin

Rink Amide Resin

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

PhSiH₃ (Phenylsilane)

1,3-Dimethylbarbituric acid

Chemoenzymatic Synthesis Methodologies

While the primary applications of this compound are within chemical peptide synthesis, chemoenzymatic approaches can also leverage its protected form. Enzymes can be employed for highly specific transformations, such as selective deprotection or even peptide bond formation. For instance, if an enzyme were identified that could specifically cleave the allyl ether protecting group under mild conditions, or if it could catalyze the formation of an amide bond involving the free carboxyl group of this compound without affecting other protecting groups, it would represent a chemoenzymatic strategy. However, current literature predominantly details the chemical deprotection of the allyl group. The integration of enzymes typically focuses on resolving enantiomers or performing specific couplings, which could potentially be applied to precursors of this compound or to peptides synthesized using this building block, rather than directly on the this compound itself in a catalytic manner for its own synthesis or coupling researchgate.net.

Control of Stereochemical Integrity During Synthesis and Coupling

Maintaining the stereochemical integrity of amino acids, particularly D-amino acids like D-glutamic acid, is paramount in peptide synthesis to ensure the correct biological activity and structural conformation of the final peptide. During the synthesis and coupling of this compound, several factors can lead to racemization (epimerization of the α-carbon).

Coupling Reagents and Conditions: The choice of coupling reagents and reaction conditions plays a critical role. Highly reactive or prolonged activation of the carboxyl group can promote racemization. Modern coupling reagents, such as HBTU, HATU, or COMU, when used judiciously with appropriate bases and solvents, generally minimize racemization, especially for N-Fmoc-protected amino acids google.comrsc.org.

Base Sensitivity: While Fmoc chemistry typically employs mild bases for coupling, excessive or prolonged exposure to strong bases during deprotection or activation steps can lead to epimerization at the α-carbon.

Enantiomeric Purity of Starting Material: Ensuring the starting this compound is of high enantiomeric purity is the first step in preserving stereochemical integrity.

Specific D-Amino Acid Considerations: D-amino acids can sometimes exhibit different racemization profiles compared to their L-counterparts, depending on the specific amino acid and coupling conditions. Research indicates that D-glutamic acid derivatives, when properly protected and coupled, can be incorporated into peptides with high stereochemical fidelity mit.edu.

Studies involving the synthesis of complex peptide structures, such as macrocycles incorporating this compound, emphasize the importance of controlled coupling procedures to preserve the stereochemistry of the D-glutamic acid residue rsc.orgrsc.orgmit.edu. For instance, the synthesis of a specific D-glutamic acid analog with an alkylphenyl chain at the γ-position demonstrated that stereocontrol during alkylation of the glutamic acid dianion was achieved, and subsequent peptide synthesis steps maintained this stereochemistry mit.edu.

Orthogonal Protecting Group Chemistry and Selective Deprotection Strategies

Palladium-Catalyzed Cleavage of the γ-Allyl Ester

The selective removal of the allyl group from the γ-carboxyl of the glutamic acid residue is most commonly achieved through palladium(0)-catalyzed allylic substitution. google.comchemicalbook.com This reaction is highly efficient and proceeds under neutral conditions, preserving the integrity of the peptide and other protecting groups. google.comgoogle.com

The mechanism of Pd(0)-catalyzed deallylation is a well-studied process. researchgate.net It commences with the oxidative addition of the palladium(0) catalyst to the allyl ester, forming a π-allylpalladium(II) complex. highfine.combeilstein-journals.org This intermediate is then susceptible to nucleophilic attack by a scavenger molecule. The scavenger abstracts the allyl group from the complex, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid. highfine.comresearchgate.net The regenerated catalyst can then participate in another deallylation cycle, making the process catalytic. beilstein-journals.org

A variety of catalytic systems and reagents have been developed for the efficient removal of allyl protecting groups. These systems typically consist of a palladium(0) source and a nucleophilic scavenger. google.comsioc-journal.cn

Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh₃)₄, is a widely used and highly effective catalyst for allyl deprotection. diva-portal.orggoogle.com It is favored for its commercial availability and proven efficacy in a range of solvents and reaction conditions. google.com For the deprotection to proceed efficiently, a suitable allyl group scavenger must be present to accept the allyl group from the palladium complex. google.com

Commonly used scavengers in conjunction with Pd(PPh₃)₄ include:

Morpholine (B109124) google.comgoogle.com

N-Methylmorpholine (NMM) in the presence of an acid like acetic acid diva-portal.orggoogle.com

Phenylsilane (B129415) researchgate.net

Dimedone google.com

N,N'-dimethylbarbituric acid google.com

The choice of scavenger and solvent system can be optimized to ensure quantitative deprotection under mild conditions, which is particularly crucial when working with sensitive peptides on a solid support. google.comgoogle.com For instance, a soluble form of the catalyst in a mixture of chloroform (B151607), acetic acid, and N-methylmorpholine has been shown to be effective for automated peptide synthesis. google.com

The following table provides examples of catalytic systems for allyl deprotection:

| Catalyst | Scavenger(s) | Solvent(s) |

|---|---|---|

| Pd(PPh₃)₄ | Morpholine | THF |

| Pd(PPh₃)₄ | N-Methylmorpholine (NMM), Acetic Acid | Chloroform |

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane (B109758) (DCM) |

Catalytic Systems and Reagents for Selective Allyl Removal

Phenylsilane (PhSiH₃) as a Scavenger

In the palladium-catalyzed deprotection of the allyl group, a scavenger (or allyl acceptor) is crucial for the reaction to proceed to completion. google.com Phenylsilane (PhSiH₃) is frequently employed as an effective scavenger in this process. researchgate.netuniversiteitleiden.nl The general mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile. Phenylsilane acts as a hydride donor, facilitating the removal of the allyl group. researchgate.net The use of PhSiH₃ under neutral conditions, often in conjunction with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is an efficient and reliable method for removing allyl protecting groups from peptides on a solid support. researchgate.netuniversiteitleiden.nl This method has been successfully used for the synthesis of complex structures, including side-chain-to-side-chain cyclic peptides. researchgate.netrsc.org The reaction is typically carried out in an aprotic organic solvent such as dichloromethane (DCM). google.comresearchgate.net

N-Methylmorpholine (NMM) in Deprotection Mixtures

N-Methylmorpholine (NMM) is often included as a component in the reagent mixture for allyl group deprotection. google.comrsc.org While the primary role of scavenging the allyl group is performed by molecules like phenylsilane or morpholine, NMM can serve multiple functions. google.compeptide.com It can act as a base to neutralize acidic components, such as the acetic acid that is sometimes added to the solvent system to improve catalyst solubility and performance. google.compeptide.com This helps maintain mild reaction conditions, which is critical to prevent the degradation of sensitive peptide sequences or premature cleavage of other protecting groups. google.com For example, a common deprotection cocktail consists of Pd(PPh₃)₄ in a solvent mixture of chloroform, acetic acid, and N-methylmorpholine. sigmaaldrich.comgoogle.comrsc.org The inclusion of NMM contributes to achieving quantitative deprotection under conditions that are compatible with automated solid-phase synthesis. google.com

Reaction Conditions and Solvent Systems for Optimal Selectivity

Achieving optimal selectivity during the deprotection of the allyl ester from Fmoc-D-Glu(OAll)-OH requires carefully controlled reaction conditions. The most common method involves a palladium(0)-catalyzed allyl transfer. sigmaaldrich.com

Key components and conditions include:

Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most frequently used catalyst. researchgate.netgoogle.com It is typically used in catalytic amounts relative to the peptide-resin substitution. peptide.com

Scavenger : A nucleophilic allyl group acceptor is required. Phenylsilane (PhSiH₃) is a widely used and effective scavenger. researchgate.netuniversiteitleiden.nlrsc.org Other scavengers like morpholine or dimethylamine-borane complex can also be used. researchgate.net

Solvent System : The reaction is typically performed in an inert, aprotic organic solvent. Dichloromethane (DCM) or chloroform are common choices. researchgate.netgoogle.com Some protocols utilize solvent mixtures to enhance catalyst solubility and reaction efficiency. A well-established system is a mixture of chloroform, acetic acid (HOAc), and N-methylmorpholine (NMM), for instance in a 37:2:1 ratio. sigmaaldrich.comrsc.org DMF has also been reported as a solvent for this reaction. nih.gov

Atmosphere : To prevent oxidation and deactivation of the palladium(0) catalyst, the reaction is performed under an inert atmosphere, such as argon or nitrogen. sigmaaldrich.comnih.gov

Temperature and Time : The deprotection is generally carried out at room temperature. peptide.com Reaction times can vary from approximately 20 minutes to a few hours, depending on the specific peptide sequence and reagents used. researchgate.netuniversiteitleiden.nlpeptide.com Microwave-assisted procedures have been developed to significantly shorten reaction times to as little as two 5-minute intervals at 38°C. nih.gov

These mild and specific conditions ensure that the base-labile Fmoc group and various acid-labile side-chain protecting groups remain intact, highlighting the orthogonality of the allyl protection scheme. peptide.comsigmaaldrich.com

Sequential Deprotection Strategies for Multi-Functional Peptides

The orthogonal nature of the allyl protecting group in this compound is fundamental to the synthesis of complex, multi-functional peptides. universiteitleiden.nl Sequential deprotection strategies allow for the precise, stepwise unmasking of specific functional groups on a peptide chain that is still attached to the solid support. google.com By incorporating amino acids with different, orthogonally protected side chains—such as this compound alongside residues protected with acid-labile (e.g., Boc, OtBu) or different base-labile (e.g., Dde, ivDde) groups—chemists can selectively expose a single reactive site for further modification. peptide.comsigmaaldrich.comuniversiteitleiden.nl

Selective Unmasking of Carboxyl Groups for Subsequent Reactions

The primary advantage of using this compound is the ability to selectively unmask the γ-carboxyl group of the glutamic acid residue on-resin. peptide.com After the linear peptide has been assembled using standard Fmoc SPPS, the allyl group can be removed using the palladium(0)-catalyzed reaction described previously, leaving all other protecting groups and the N-terminal Fmoc group unaffected. sigmaaldrich.comresearchgate.net

The newly exposed carboxylic acid side chain becomes a reactive handle for a variety of subsequent chemical modifications. chemimpex.com A principal application is the on-resin formation of lactam bridges (side-chain-to-side-chain cyclization). google.comnih.gov For example, after deprotecting the allyl ester of a glutamic acid residue, the side-chain amine of another residue (like lysine (B10760008), protected with an Alloc group and deprotected simultaneously) can be coupled to the free carboxyl group to form a cyclic peptide. researchgate.netrsc.org This strategy is also employed for creating branched peptides or for attaching other molecules, such as reporter labels or functional probes, to a specific site on the peptide backbone. researchgate.net

Compatibility with Other Acid-Labile and Base-Labile Protecting Groups

The deprotection conditions for the allyl group are compatible with the most common protecting groups used in Fmoc-based solid-phase peptide synthesis, demonstrating its high degree of orthogonality. nih.govsigmaaldrich.com

Base-Labile Groups : The standard N-α-Fmoc protecting group, which is removed by piperidine (B6355638) treatment, is completely stable to the neutral, palladium-catalyzed conditions of allyl deprotection. nih.gov This allows for peptide chain elongation after the allyl group has been removed and the side chain modified. universiteitleiden.nl Similarly, other base-labile groups like Dde and ivDde, which are removed by hydrazine, are also compatible, enabling multi-level orthogonal protection schemes. sigmaaldrich.comuniversiteitleiden.nl However, it is noted that the conditions for removing ivDde (hydrazine) are not compatible with the allyl group, as trace impurities can cause undesired reduction of the allyl double bond. sigmaaldrich.com

Acid-Labile Groups : The allyl group is stable to the acidic conditions used to remove tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) protecting groups. peptide.comsigmaaldrich.com These groups, which typically protect the side chains of residues like Asp, Glu, Tyr, Ser, Thr, and Lys, are cleaved during the final step with strong acids like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de The palladium-catalyzed removal of the allyl group does not affect these acid-labile protectors, allowing for their retention until the final cleavage from the resin. nih.govsigmaaldrich.com This compatibility is crucial for synthesizing peptides that require both side-chain modification via the glutamic acid residue and the presence of other protected side chains throughout the synthesis.

Applications of Fmoc D Glu Oall Oh in the Design and Synthesis of Complex Peptide Architectures

Construction of Cyclic Peptides and Peptide Macrocycles

The ability to form cyclic structures is paramount in peptide chemistry, often leading to enhanced stability, altered biological activity, and improved pharmacokinetic profiles. Fmoc-D-Glu(OAll)-OH plays a significant role in this domain through various cyclization strategies.

This compound is instrumental in forming cyclic peptides and macrocycles through on-resin side-chain lactamization. The allyl ester protecting group on the γ-carboxyl of glutamate (B1630785) is stable to the standard Fmoc deprotection conditions (e.g., piperidine) and acid-labile side-chain protecting groups. This stability allows for the selective removal of the allyl ester using palladium(0) catalysis, typically involving reagents like Pd(PPh₃)₄ in the presence of a scavenger such as PhSiH₃ peptide.comcem.comsigmaaldrich.comresearchgate.netrsc.orggoogle.com. Once the γ-carboxyl is deprotected, it can react with a free amine on another residue within the growing peptide chain, forming a stable lactam (amide) bond. This process, carried out directly on the solid support, is a highly efficient method for generating cyclic peptides and macrocycles with precise control over the cyclization point researchgate.netuniversiteitleiden.nlrsc.orgrsc.orgnih.gov.

While the primary application of the γ-allyl ester is for side-chain cyclization, the orthogonal deprotection strategy it enables also facilitates other forms of cyclic peptide synthesis. In head-to-tail cyclization, the α-amino group of one terminus and the α-carboxyl group of the other terminus of a linear peptide are joined. The presence of this compound within such a sequence means that its allyl ester can be selectively removed under conditions that preserve other protecting groups, thereby enabling subsequent functionalization or participation in more complex cyclization schemes. The allyl ester's stability to both piperidine (B6355638) and TFA makes it compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, ensuring that the molecule can be incorporated and manipulated effectively in various cyclization strategies peptide.comgoogle.combachem.com.

The formation of cyclic structures inherently imposes conformational constraints on peptides. By cyclizing via side-chain lactamization involving this compound, the peptide backbone is locked into specific spatial arrangements. These conformational restrictions can significantly enhance the peptide's resistance to enzymatic degradation and proteolysis, thereby increasing its in vivo stability and half-life bachem.comcardiff.ac.uk. Furthermore, the defined conformation can optimize the peptide's interaction with its biological target, potentially leading to increased potency and selectivity. Cyclic peptides are generally more robust than their linear counterparts, making them attractive candidates for therapeutic development google.combachem.com.

Synthesis of Branched Peptides and Peptide Dendrimers

This compound is a critical component in the synthesis of complex, branched peptide structures, including peptide dendrimers, due to the versatile functionalization potential of its γ-carboxyl group.

The γ-carboxyl group of this compound, after selective deprotection of the allyl ester, serves as a reactive handle for site-specific functionalization. This allows for the attachment of various moieties, such as fluorescent labels, affinity tags, other peptide chains, or small molecules, at a precisely defined position within a larger peptide construct sigmaaldrich.comrsc.orgnih.gov. The orthogonal deprotection of the allyl ester, typically achieved via palladium catalysis, ensures that this functionalization can occur without disturbing the Fmoc group or other acid-labile protecting groups, enabling a stepwise and controlled synthesis of branched or modified peptides peptide.comsigmaaldrich.comgoogle.com.

The ability to functionalize the γ-carboxyl group makes this compound an ideal building block for creating highly branched structures like peptide dendrimers and multi-antigenic peptide constructs. Peptide dendrimers are macromolecules characterized by their highly branched, tree-like architecture, offering a large number of functional end groups and a defined three-dimensional structure sciengine.comrug.nl. This compound can act as a branching point, allowing for the stepwise attachment of multiple peptide chains or other functional units, thereby generating constructs with increased valency and amplified biological functions rsc.orgsciengine.comrug.nl. Similarly, in the synthesis of multi-antigenic peptides, this amino acid derivative can serve as a scaffold to present multiple copies of an epitope, enhancing the immune response or improving diagnostic capabilities rsc.org.

Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester | chemimpex.comadvancedchemtech.comiris-biotech.depeptide.comiris-biotech.de |

| Synonyms | This compound, Fmoc-D-glutamic acid 5-allyl ester | chemimpex.comadvancedchemtech.comiris-biotech.depeptide.comiris-biotech.deambeed.com |

| CAS Number | 133464-46-7 (also cited as 204251-33-2) | ambeed.comsigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₂₃H₂₃NO₆ | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Weight | 409.4 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 96.0% (HPLC) or ≥ 99.5% (Chiral HPLC) | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]²⁰/D −16.5±2°, c = 1% in DMF | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 126 - 132 °C | chemimpex.com |

| Solubility | Soluble in DMF | chemimpex.com |

| Key Functional Groups | Fmoc (α-amino), Allyl ester (γ-carboxyl) | peptide.comcem.comsigmaaldrich.com |

| Deprotection of Allyl Ester | Pd(0) catalysis (e.g., Pd(PPh₃)₄/PhSiH₃) | peptide.comcem.comsigmaaldrich.comresearchgate.netrsc.orggoogle.com |

| Stability | Stable to piperidine and TFA | peptide.comsigmaaldrich.comgoogle.combachem.com |

| Storage Conditions | 0 - 8 °C | chemimpex.com |

Compound Name Table

| IUPAC Name / Common Name | Abbreviation / Synonym |

| N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester | This compound |

| Fmoc-D-glutamic acid 5-allyl ester | This compound |

| Fmoc-D-glutamic acid γ-allyl ester | This compound |

| Fmoc-D-Glu-OAll | This compound |

Impact and Role of Fmoc D Glu Oall Oh in Medicinal Chemistry and Chemical Biology Research

Contributions to the Development of Therapeutic Peptides

The versatility of Fmoc-D-Glu(OAll)-OH has been instrumental in advancing the design and synthesis of therapeutic peptides with improved pharmacological properties. The ability to selectively deprotect the γ-carboxyl group of the D-glutamic acid residue while the peptide remains anchored to the solid support provides a unique handle for introducing a variety of structural modifications.

One of the primary applications of this compound in therapeutic peptide development is the creation of cyclic peptides through on-resin lactam bridge formation. nih.govacs.org Peptide cyclization is a well-established strategy to enhance the pharmacological profiles of linear peptides by conferring increased stability against enzymatic degradation, improving receptor binding affinity, and restricting conformational flexibility. nih.gov

The process typically involves the incorporation of this compound and an amino acid with a side-chain amino group protected by an orthogonal protecting group, such as Fmoc-L-Lys(Alloc)-OH, into the peptide sequence. acs.org Following the completion of the linear peptide assembly, the allyl and Alloc protecting groups can be selectively and simultaneously removed using a palladium catalyst, such as Pd(PPh₃)₄, without affecting other acid-labile side-chain protecting groups. nih.govacs.org The newly liberated side-chain carboxyl and amino groups can then be coupled on-resin to form a lactam bridge, resulting in a cyclized peptide. This on-resin cyclization strategy is efficient and avoids the challenges associated with solution-phase cyclization, such as intermolecular side reactions. acs.org The incorporation of a D-amino acid, such as D-glutamic acid, can further enhance proteolytic stability by introducing a non-natural stereochemistry that is less recognized by proteases.

Table 1: Comparison of Linear and Cyclized Peptides

| Characteristic | Linear Peptides | Cyclized Peptides |

|---|---|---|

| Conformational Flexibility | High | Restricted |

| Proteolytic Stability | Generally Low | Generally High |

| Receptor Binding Affinity | Variable | Often Enhanced |

| Target Selectivity | Can be low | Often Improved |

The conformational constraints imposed by cyclization, facilitated by reagents like this compound, can significantly improve the target specificity and efficacy of bioactive peptides. By locking the peptide into a more rigid and biologically active conformation, the binding affinity for its target receptor can be enhanced, leading to a more potent therapeutic effect.

For instance, the cyclization of peptides targeting protein-protein interactions has been shown to be a successful strategy for increasing their efficacy. acs.org The precise positioning of the lactam bridge, which can be controlled by the placement of this compound in the peptide sequence, allows for the fine-tuning of the peptide's three-dimensional structure to optimize its interaction with the target protein. Computational modeling combined with synthetic strategies utilizing such building blocks enables the rational design of peptide therapeutics with superior performance. nih.gov

Utility in Bioconjugation for Advanced Probes and Diagnostics

The selective deprotection of the allyl group of this compound on the solid support provides a unique site for the attachment of various molecular labels, making it an invaluable tool in the synthesis of advanced probes and diagnostic agents.

The ability to perform chemical modifications at a specific position within a peptide sequence is crucial for the development of well-defined molecular probes. After the assembly of the peptide chain, the allyl group of the D-glutamic acid residue can be selectively removed, exposing a free carboxyl group. This carboxyl group can then be activated and coupled to a variety of molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, while the peptide is still attached to the resin. This on-resin labeling strategy ensures a high yield and purity of the final labeled peptide.

Fluorescently-labeled peptides are widely used as probes in biological research to study protein-protein interactions, enzyme activity, and cellular uptake. By incorporating this compound into a peptide sequence, a fluorescent dye can be site-specifically attached to the glutamic acid side chain. For example, after allyl deprotection, an amine-containing fluorophore can be coupled to the free carboxyl group using standard peptide coupling reagents.

Similarly, biotinylated peptides are extensively used in affinity chromatography, immunoassays, and other detection methods due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The on-resin biotinylation of a peptide at the side chain of a D-glutamic acid residue, introduced using this compound, allows for the synthesis of highly pure biotinylated probes for these applications.

Table 2: Examples of Labels for Site-Specific Peptide Modification

| Label Type | Example | Application |

|---|---|---|

| Fluorescent Dye | Fluorescein, Rhodamine | FRET assays, Cellular imaging |

| Affinity Tag | Biotin | Affinity purification, Immunoassays |

| Chelating Agent | DOTA, NOTA | Radiolabeling for PET/SPECT imaging |

Application in Enzyme Inhibitor and Modulator Discovery

The structural constraints and modifications enabled by the use of this compound are also highly valuable in the discovery and development of peptide-based enzyme inhibitors and modulators.

The design of potent and selective enzyme inhibitors often relies on mimicking the transition state of the enzymatic reaction or creating a molecule that binds tightly to the enzyme's active site. The conformational rigidity imparted by cyclization can pre-organize the peptide inhibitor into a binding-competent conformation, reducing the entropic penalty of binding and leading to higher affinity.

Furthermore, the selective modification of the D-glutamic acid side chain allows for the introduction of various functionalities that can interact with specific pockets of the enzyme's active site. For example, after deprotection of the allyl group, different chemical moieties can be attached to probe structure-activity relationships and optimize the inhibitory potency of the peptide. This approach facilitates the generation of peptide libraries with diverse side-chain modifications at a specific position, which can be screened for enhanced inhibitory activity. The incorporation of a D-amino acid can also contribute to increased resistance to cleavage by the target enzyme or other proteases, prolonging the inhibitor's duration of action.

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry has greatly benefited from building blocks like this compound. The Fmoc group itself is a powerful driver of self-assembly due to its large, aromatic fluorenyl moiety, which promotes π-π stacking interactions. nih.govmdpi.com

Fmoc-derivatized amino acids and short peptides are well-known for their ability to self-assemble into nanofibrillar networks that entrap large amounts of water, forming self-supporting hydrogels. nih.govbiorxiv.orgresearchgate.net While much of the research focuses on simple Fmoc-dipeptides like Fmoc-Phe-Phe (Fmoc-FF), the incorporation of functional amino acids such as glutamic acid allows for the creation of "smart" hydrogels that respond to environmental stimuli. mdpi.comnih.gov

By including this compound in a peptide sequence, a hydrogel can be formed, driven by the Fmoc-group interactions. nih.gov Subsequently, the allyl group can be removed to expose the carboxylic acid side-chain. This introduces ionizable groups into the hydrogel network, making the material sensitive to changes in pH and ionic strength. nih.govresearchgate.netrsc.orgnih.gov At pH values above the pKa of the carboxylic acid, the side chains become negatively charged, leading to electrostatic repulsion that can cause the hydrogel to swell. researchgate.netnih.gov This pH-responsiveness is a highly desirable property for applications in tissue engineering and controlled drug release. nih.govmdpi.com Furthermore, the use of a D-amino acid can enhance the hydrogel's resistance to enzymatic degradation, prolonging its functional lifetime in vivo.

Peptide amphiphiles (PAs) are molecules that combine a hydrophobic alkyl tail with a hydrophilic peptide headgroup, and they self-assemble in water to form various nanostructures such as nanofibers, nanobelts, or micelles. mdpi.comwikipedia.orgnih.gov These materials are at the forefront of regenerative medicine, as the peptide sequence can be designed to present bioactive signals to cells. nih.govnih.gov

This compound serves as an excellent component for the hydrophilic peptide segment of a PA. After the synthesis of the full PA molecule, the orthogonal removal of the allyl group exposes a carboxylic acid. This functional group can serve several purposes: it enhances water solubility, introduces pH-responsiveness to the self-assembly process, and can act as a specific binding site for signaling molecules or cells. nih.gov For example, PAs presenting the RGD (Arginine-Glycine-Aspartic acid) cell adhesion motif have been used to create scaffolds that support cell attachment and proliferation. nih.govnorthwestern.edu Similarly, incorporating a deprotected glutamic acid residue can modulate the surface charge of the resulting nanofibers, influencing cell-material interactions and guiding tissue regeneration. nih.gov

Integration into Drug Delivery Systems

The self-assembling properties of peptides containing this compound make them highly suitable for creating advanced drug delivery systems. broadpharm.com The resulting hydrogels and nanogels can encapsulate both hydrophilic and hydrophobic therapeutic agents, protecting them from degradation and enabling controlled, localized release. mdpi.comnih.govnih.govmdpi.com

Fmoc-peptide-based nanogels have been successfully used to deliver anticancer drugs like doxorubicin (B1662922) and curcumin (B1669340) to thyroid cancer cells. mdpi.comresearchgate.net The hydrogel matrix can be tuned to control the release kinetics of the encapsulated drug. nih.gov The incorporation of glutamic acid residues, made possible by using this compound, can further refine these systems. The exposed carboxylic acid side-chains can engage in electrostatic interactions with positively charged drugs, providing an additional mechanism for controlling drug loading and release. rsc.org For example, a study on multicomponent peptide hydrogels demonstrated that functionalizing a hydrogel with lysine (B10760008) or cysteine enabled electrostatic or covalent interactions with model peptide nucleic acids (PNAs) that were engineered with glutamic acid residues, allowing for tunable release profiles. mdpi.com This highlights how the specific chemical functionality offered by the glutamic acid side chain can be leveraged to design sophisticated, stimuli-responsive drug delivery vehicles. rsc.orgmdpi.com

Advanced Research Considerations and Future Directions

Computational Modeling and Rational Design in Peptide Engineering

In Silico Scaffold Evaluation and Conformational Analysis

Computational studies, including molecular dynamics (MD) simulations and density functional theory (DFT), are employed to elucidate the conformational landscape of Fmoc-protected amino acids and their derivatives. While specific studies on Fmoc-D-Glu(OAll)-OH are emerging, general research on Fmoc-amino acids has revealed their propensity for self-assembly and the influence of their structure on these processes nih.gov. For instance, MD simulations have been used to analyze the interactions between Fmoc-amino acid residues and their impact on the formation of supramolecular structures nih.govresearchgate.net. DFT calculations can predict binding affinities and hydrogen bonding patterns, offering insights into how the Fmoc group and the amino acid side chain interact with other molecules or surfaces tandfonline.com. These analyses are crucial for designing peptides with specific structural motifs or for predicting how this compound might behave when incorporated into larger biomolecular assemblies or materials researchgate.net.

Prediction of Synthetic Accessibility and Reactivity

Predictive computational tools provide valuable information regarding the synthetic accessibility and inherent reactivity of this compound. Databases and cheminformatics tools can offer computed descriptors such as molecular weight, formula, and topological polar surface area (TPSA), which are indicative of a compound's physical and chemical properties nih.gov. For this compound, these predicted properties guide synthetic planning and reaction optimization.

The reactivity of this compound is primarily dictated by its functional groups: the Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine and the allyloxy (OAll) protecting group on the side-chain carboxyl group. The Fmoc group is well-known for its facile removal under basic conditions, a cornerstone of Fmoc solid-phase peptide synthesis (SPPS) sigmaaldrich.comsigmaaldrich.com. The allyloxy group offers orthogonal protection, typically removed under neutral conditions via palladium catalysis csic.esorganic-chemistry.org. Understanding these distinct reactivities is essential for designing selective synthetic strategies and for predicting its behavior in complex chemical environments organic-chemistry.orgorganic-chemistry.org.

Development of Novel and Green Synthetic Routes for this compound

The synthesis of amino acid derivatives like this compound is increasingly being scrutinized through the lens of green chemistry principles. Research is focused on developing more sustainable, efficient, and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents.

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. Proteases, such as Alcalase, have been successfully employed for the chemo-enzymatic synthesis of protected glutamic acid derivatives, achieving high yields and regioselectivity in esterification and amidation reactions csic.esfrontiersin.orgresearchgate.net. Enzymes can also play a crucial role in the selective deprotection of protecting groups, offering milder reaction conditions compared to chemical methods rsc.orgrsc.orgpnas.org. The development of enzyme-catalyzed routes for the synthesis of this compound or similar protected amino acids holds promise for more sustainable and stereoselective production pathways.

Synergistic Integration with Bioorthogonal and Click Chemistry Reactions

The ability to precisely modify peptides and biomolecules has been revolutionized by bioorthogonal chemistry, particularly through "click" reactions. These reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them ideal for complex biological systems.

Post-Synthetic Modifications via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Copper-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent click chemistry reaction, enables the efficient formation of stable triazole linkages between molecules functionalized with alkyne and azide (B81097) groups peptide.compsu.edursc.orgnih.gov. This methodology is highly compatible with peptide synthesis, allowing for the introduction of diverse functionalities, such as fluorescent labels, imaging agents, or cross-linking moieties, onto peptides either during or after synthesis. Fmoc-protected amino acids can be readily modified to incorporate alkyne or azide handles psu.edumedchemexpress.com. Subsequently, this compound, or peptides containing it, can be subjected to CuAAC reactions for post-synthetic modification, enabling the creation of complex peptidomimetics, stapled peptides, or bioconjugates with high precision and yield peptide.compsu.edursc.org. The orthogonal nature of the Fmoc and OAll protecting groups further facilitates such sequential modifications.

Q & A

Q. What is the role of the OAll (allyl ester) protecting group in Fmoc-D-Glu(OAll)-OH during peptide synthesis?

The OAll group selectively protects the γ-carboxyl side chain of glutamic acid during solid-phase peptide synthesis (SPPS). This allows orthogonal deprotection under mild conditions using palladium catalysts (e.g., Pd(PPh₃)₄) without affecting other acid-labile or base-sensitive groups, such as Fmoc or tert-butyl esters. This strategy is critical for synthesizing peptides with multiple post-translational modifications .

Q. How should this compound be stored to maintain stability?

For long-term stability, store the compound as a powder at -20°C (3 years) or 4°C (2 years). When dissolved in DMSO, aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Solubility in DMSO is 90 mg/mL at 25°C .

Q. What solvents and conditions are recommended for dissolving this compound in SPPS?

Use DMF or DMF/CH₂Cl₂ mixtures (1:1) for optimal solubility during coupling reactions. Pre-activate the amino acid with HBTU/DIPEA (1:2 molar ratio) for 5 minutes before adding to the resin-bound peptide. Ensure a molar excess of 2–4 equivalents relative to resin loading capacity .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized for challenging sequences?

To enhance coupling efficiency:

- Increase reaction time to 60–90 minutes for sterically hindered residues.

- Use double coupling protocols with 4–6 equivalents of the amino acid.

- Monitor completion via the Kaiser test (ninhydrin) or FT-IR spectroscopy for unreacted amines.

- For aggregation-prone sequences, incorporate pseudoproline dipeptides or backbone-protecting groups to improve solubility .

Q. What analytical methods validate successful incorporation and purity of this compound in synthetic peptides?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%).

- LC-MS : Confirm molecular weight accuracy (e.g., [M+H]⁺ ion) and detect side products like deletion sequences.

- ¹H NMR : Identify allyl ester protons (δ 5.99 ppm, ddt, J = 16.7, 11.1 Hz) to verify retention of the OAll group post-synthesis .

Q. How can inefficiencies in Pd-catalyzed OAll deprotection be mitigated?

- Use freshly prepared Pd(PPh₃)₄ (0.1–0.2 equivalents) in degassed THF or DCM with 10 equivalents of PhSiH₃ as a scavenger.

- Perform reactions under inert atmosphere (N₂/Ar) for 2–4 hours at room temperature.

- Confirm complete deprotection via MALDI-TOF MS or loss of allyl proton signals in NMR .

Q. What strategies prevent aspartimide formation when incorporating this compound into acidic peptide sequences?

- Avoid prolonged exposure to piperidine during Fmoc deprotection; use 20% piperidine in DMF for ≤10 minutes.

- Incorporate HOBt or Oxyma Pure as additives to suppress base-induced side reactions.

- Substitute DIPEA with less basic activators like collidine for sensitive sequences .

Methodological Considerations

Q. How to design orthogonal protection strategies using this compound with other acid/base-labile groups?

Pair OAll with tert-butyl (OtBu) or trityl (Trt) protecting groups for side-chain functionalities. For example, Fmoc-Lys(Boc)-OH can coexist with this compound, allowing sequential deprotection: Boc with TFA, OAll with Pd catalysis, and Fmoc with piperidine. Validate compatibility via controlled deprotection assays .

Q. What are the critical parameters for scaling up this compound-based peptide synthesis?

Q. How does the steric bulk of the OAll group influence peptide conformational dynamics?

The OAll group introduces steric hindrance, which can stabilize β-turn structures or disrupt α-helix formation. Characterize conformational effects via circular dichroism (CD) spectroscopy or molecular dynamics simulations. Compare with analogs like Fmoc-Glu(OtBu)-OH to isolate steric contributions .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.